molecular formula C17H20O4 B13932599 Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- CAS No. 63367-99-7

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-

Cat. No.: B13932599
CAS No.: 63367-99-7
M. Wt: 288.34 g/mol
InChI Key: UPOANTHMCQBWOE-UHFFFAOYSA-N
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Description

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group substituted with a 3,4-dimethoxyphenylethyl group and an additional methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- typically involves the reaction of 3,4-dimethoxyphenylethylamine with a suitable phenol derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- include:

    Phenol, 3,4-dimethoxy-: A phenol derivative with two methoxy groups at the 3 and 4 positions.

    Phenol, 3,4-dimethyl-: A phenol derivative with two methyl groups at the 3 and 4 positions.

Uniqueness

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is unique due to the presence of the 3,4-dimethoxyphenylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific applications and potential effects.

Properties

CAS No.

63367-99-7

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C17H20O4/c1-19-15-8-6-12(10-14(15)18)4-5-13-7-9-16(20-2)17(11-13)21-3/h6-11,18H,4-5H2,1-3H3

InChI Key

UPOANTHMCQBWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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